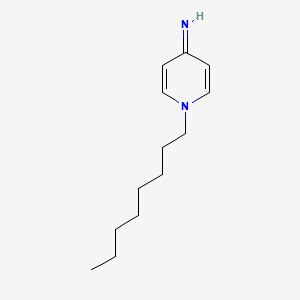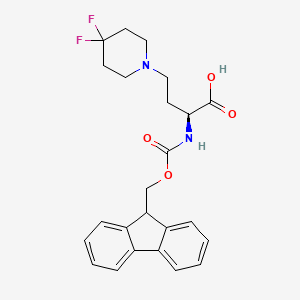![molecular formula C9H14F2 B12840887 1,5-Difluorobicyclo[3.3.1]nonane](/img/structure/B12840887.png)
1,5-Difluorobicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluorobicyclo[331]nonane is a bicyclic organic compound characterized by its unique structure, which includes two fluorine atoms attached to a bicyclo[331]nonane framework
Preparation Methods
The synthesis of 1,5-Difluorobicyclo[3.3.1]nonane typically involves multistep organic reactions. One common synthetic route includes the use of 1,3-acetonedicarboxylates and 1,2-dicarbonyl or 1,4-dicarbonyl compounds in a double condensation reaction . This method allows for the formation of the bicyclo[3.3.1]nonane core, which can then be further functionalized to introduce fluorine atoms at the desired positions. Industrial production methods may involve similar synthetic strategies but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,5-Difluorobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
1,5-Difluorobicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1,5-Difluorobicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects. For example, derivatives of bicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, influencing cognitive functions and memory .
Comparison with Similar Compounds
1,5-Difluorobicyclo[3.3.1]nonane can be compared to other bicyclo[3.3.1]nonane derivatives, such as:
1,3-Difluorobicyclo[3.3.1]nonane: Similar in structure but with fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups instead of fluorine atoms, resulting in different chemical properties and applications.
3,7-Diazabicyclo[3.3.1]nonane: A nitrogen-containing derivative with distinct biological activities, particularly in modulating neurotransmitter receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H14F2 |
|---|---|
Molecular Weight |
160.20 g/mol |
IUPAC Name |
1,5-difluorobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H14F2/c10-8-3-1-4-9(11,7-8)6-2-5-8/h1-7H2 |
InChI Key |
LQYMMTOTDUPYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCC(C1)(C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)

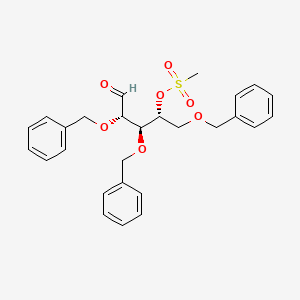
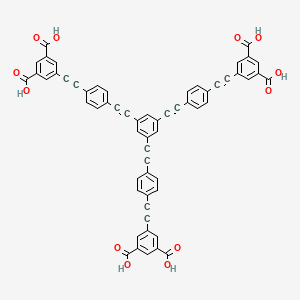

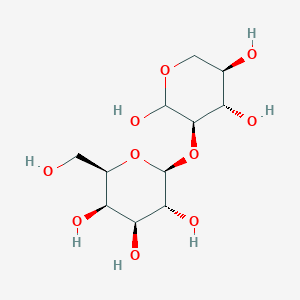
![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)



